molecular formula C10H10N2O B14660149 1,7-Dimethyl-1,8-naphthyridin-4(1H)-one CAS No. 49655-84-7

1,7-Dimethyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B14660149
CAS No.: 49655-84-7
M. Wt: 174.20 g/mol
InChI Key: IODMFTRJHFWYHY-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1,8-naphthyridin-4(1H)-one is an organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with two methyl groups at positions 1 and 7, and a ketone group at position 4. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-1,8-naphthyridin-4(1H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing the mixture in ethanol for several hours, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,7-dimethyl-1,8-naphthyridin-4-ol.

    Substitution: The methyl groups and the ketone group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with carboxylic acid or aldehyde groups.

    Reduction: Formation of 1,7-dimethyl-1,8-naphthyridin-4-ol.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

1,7-Dimethyl-1,8-naphthyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1,8-naphthyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer properties could be related to interference with cell division processes.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-4(1H)-one: Lacks the methyl groups at positions 1 and 7.

    1,7-Dimethylquinolin-4(1H)-one: Contains a quinoline core instead of a naphthyridine core.

    2,6-Dimethylpyridin-4(1H)-one: Contains a pyridine core with methyl groups at positions 2 and 6.

Uniqueness

1,7-Dimethyl-1,8-naphthyridin-4(1H)-one is unique due to the specific positioning of its methyl groups and ketone group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,7-dimethyl-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-8-9(13)5-6-12(2)10(8)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODMFTRJHFWYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20786192
Record name 1,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20786192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49655-84-7
Record name 1,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20786192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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